3-Chloro-4-iodopicolinic acid
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Overview
Description
3-Chloro-4-iodopicolinic acid is an organic compound that belongs to the class of halogenated picolinic acids It is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodopicolinic acid typically involves halogenation reactions. One common method is the iodination of 3-chloropicolinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Chloro-4-iodopicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodopicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloropicolinic Acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Iodopicolinic Acid: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
3-Bromo-4-iodopicolinic Acid: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-4-iodopicolinic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H3ClINO2 |
---|---|
Molecular Weight |
283.45 g/mol |
IUPAC Name |
3-chloro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
IQVUTKPUMQSGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)C(=O)O |
Origin of Product |
United States |
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